3-Bromo-2-(tert-butylthio)benzaldehyde
Overview
Description
3-Bromo-2-(tert-butylthio)benzaldehyde is an organic compound with the molecular formula C11H13BrOS. It is a derivative of benzaldehyde, where the hydrogen atom at the 3-position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(tert-butylthio)benzaldehyde typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. For example, the reaction mixture can be heated to 80°C for 18 hours, followed by an additional 24 hours at 110°C to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(tert-butylthio)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzaldehydes.
Oxidation Reactions: The major product is 3-bromo-2-(tert-butylthio)benzoic acid.
Reduction Reactions: The major product is 3-bromo-2-(tert-butylthio)benzyl alcohol.
Scientific Research Applications
3-Bromo-2-(tert-butylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(tert-butylthio)benzaldehyde depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the tert-butylthio group.
3-Bromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of the tert-butylthio group.
3-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of the tert-butylthio group.
Uniqueness
3-Bromo-2-(tert-butylthio)benzaldehyde is unique due to the presence of the tert-butylthio group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
3-bromo-2-tert-butylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYOBZPIGLSLLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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